![molecular formula C18H17F3N6O B2765656 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034537-85-2](/img/structure/B2765656.png)

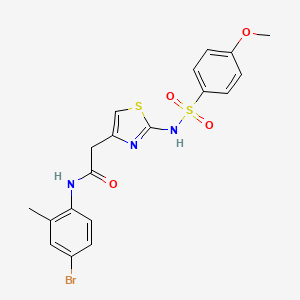

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

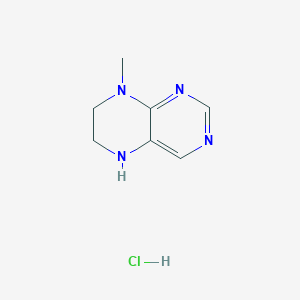

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring substituted by a phenyl group . The average molecular weight is 361.3642 and the monoisotopic weight is 361.151430216 . The chemical formula is C18H18F3N5 .Physical and Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3 . The index of refraction is 1.808 . It has 10 H bond acceptors and 0 H bond donors . The polar surface area is 93 Å2 . The molar refractivity is 93.0±0.5 cm3 . The molar volume is 216.0±7.0 cm3 .Scientific Research Applications

Synthesis and Biological Applications

Antiviral and Antiasthma Agents : Triazolo[4,3-b]pyridazines and related compounds have been synthesized and evaluated for their potential as antiasthma and antiviral agents. For example, derivatives of triazolo[1,5-c]pyrimidines exhibited promising activity as mediator release inhibitors, suggesting their utility in asthma management (Medwid et al., 1990).

Insecticidal Properties : Certain heterocycles incorporating a thiadiazole moiety have shown significant insecticidal activity against pests like Spodoptera littoralis, indicating their potential in agricultural applications (Fadda et al., 2017).

Metal-Free Synthesis : Innovative methods have been developed for the synthesis of biologically important triazolopyridines, such as the metal-free oxidative N-N bond formation, showcasing efficient pathways to these compounds for further biological application (Zheng et al., 2014).

Anticancer Activity : Modifications of triazolopyridine derivatives, such as the introduction of the alkylurea moiety, have demonstrated potent anticancer effects with reduced toxicity, highlighting their therapeutic potential in oncology (Wang et al., 2015).

Antihistaminic and Anti-inflammatory Activity : Some triazolopyridazines have been synthesized with specific modifications to exhibit antihistaminic activity and inhibit eosinophil infiltration, suggesting their applicability in treating allergic conditions (Gyoten et al., 2003).

Properties

IUPAC Name |

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O/c19-18(20,21)13-3-1-2-12(8-13)9-17(28)23-14-6-7-26(10-14)16-5-4-15-24-22-11-27(15)25-16/h1-5,8,11,14H,6-7,9-10H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXOTHDRSSJXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2765573.png)

![2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2765580.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)

![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)

![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2765587.png)

![Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2765594.png)